molecular formula C13H8F3NO2 B1504201 5-(3-Trifluoromethylphenyl)picolinic acid CAS No. 87789-84-2

5-(3-Trifluoromethylphenyl)picolinic acid

Cat. No.: B1504201
CAS No.: 87789-84-2
M. Wt: 267.2 g/mol
InChI Key: VDQNGCSSANRFRH-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethylphenyl)picolinic acid is a high-purity picolinic acid derivative intended for research and development applications. This compound features a picolinic acid scaffold substituted with a 3-(trifluoromethyl)phenyl group, a motif known to enhance molecular stability and modulate electronic properties . Research Applications: Pharmaceutical Research: Picolinic acids are recognized as common bidentate chelating agents for metallic elements, making them valuable building blocks in medicinal chemistry and for investigating biologically active compounds . Materials Science: This compound serves as a key precursor in the development of advanced materials. Similar trifluoromethyl-substituted picolinic acids are extensively used as monoanionic ancillary ligands in phosphorescent transition-metal complexes, particularly for Iridium(III) . These complexes are fundamental components in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs) via solution-processing methods, contributing to improved device performance and tunable emission colors . The trifluoromethyl group is a privileged structure in agrochemical and pharmaceutical agents, often influencing the metabolic stability, lipophilicity, and binding affinity of lead compounds. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQNGCSSANRFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680773
Record name 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-84-2
Record name 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from Picolinic Acid via Acid Chloride Intermediate

According to patent EP1797037B1 and WO2006034796A1, the process begins with the conversion of picolinic acid to its acid chloride derivative using thionyl chloride in the presence of dimethylformamide as a catalyst:

  • Step 1: React picolinic acid with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) in an inert solvent to form picolinic acid chloride.
  • Step 2: Without isolation, the acid chloride is reacted with methylamine dissolved in tetrahydrofuran (THF) to yield the corresponding methylamide.

Ether Formation with 4-Aminophenol

  • The methylamide intermediate is reacted with 4-aminophenol in dimethylformamide (DMF) with potassium tert-butoxide and potassium carbonate as bases.
  • This step forms the ether intermediate, which is isolated by extraction and crystallization, often as a hydrochloride salt.

Reaction with 4-Chloro-3-Trifluoromethylphenyl Isocyanate

  • The ether intermediate is then reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a non-chlorinated organic solvent inert to isocyanates, such as ethyl acetate or methylene chloride.
  • The reaction temperature is maintained above 15°C, typically between 40°C to reflux temperature, to afford the urea derivative.

Final Acidification to Yield this compound

  • The urea intermediate is treated with p-toluenesulfonic acid in a polar solvent at 40–90°C to yield the final compound, this compound or its tosylate salt.
  • This step ensures the formation of a stable acid form suitable for further applications.

Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Picolinic acid to acid chloride Thionyl chloride, DMF catalyst, inert solvent, reflux Not isolated Efficient conversion
2 Acid chloride to methylamide Methylamine in THF, room temp High Direct use without isolation
3 Methylamide to ether 4-Aminophenol, DMF, potassium tert-butoxide, potassium carbonate, room temp ~80% Isolated as hydrochloride salt
4 Ether to urea derivative 4-chloro-3-trifluoromethylphenyl isocyanate, ethyl acetate, 40–65°C ~54% Reflux for 1 hour
5 Urea to final acid p-Toluenesulfonic acid, polar solvent, 50–90°C Not specified Crystallization step

Alternative and Supporting Synthetic Approaches

Research literature also discusses vapor-phase chlorination and fluorination methods for preparing trifluoromethyl-substituted pyridine intermediates, which can be precursors for compounds like this compound. These methods involve:

  • Catalytic fluidized-bed reactors for stepwise chlorination and fluorination of picoline derivatives.
  • Control of substitution pattern on the pyridine ring by adjusting reaction temperature and chlorine gas ratios.
  • Subsequent catalytic hydrogenolysis to reduce by-products and improve yields.

These advanced methods provide scalable routes for trifluoromethylpyridine derivatives, potentially improving the availability of key intermediates for further functionalization.

Summary of Key Research Findings

  • The multi-step synthesis involving acid chloride formation, methylamide intermediate, and urea formation with isocyanate is well-documented in patent literature, providing a robust and reproducible method for synthesizing this compound.
  • Reaction conditions such as solvent choice, temperature control, and base selection are critical for optimizing yield and purity.
  • The use of p-toluenesulfonic acid in the final step facilitates the formation of the acid form, which is essential for biological and chemical applications.
  • Vapor-phase catalytic methods for trifluoromethylpyridine synthesis complement traditional organic synthesis routes by enabling efficient production of trifluoromethyl-substituted intermediates.
  • Recent synthetic improvements focus on mild reaction conditions and efficient purification techniques to enhance overall process sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the trifluoromethyl group to a methyl group.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Trifluoromethylpicolinic acid derivatives.

  • Reduction: Methylpicolinic acid derivatives.

  • Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

5-(3-Trifluoromethylphenyl)picolinic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3-Trifluoromethylphenyl)picolinic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in the substituent type, position, and electronic properties on the phenyl ring. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
5-(3-Trifluoromethylphenyl)picolinic acid 3-CF₃ on phenyl ring C₁₃H₉F₃NO₂ 279.21 High lipophilicity; enzyme inhibition
5-(4-Trifluoromethylphenyl)picolinic acid 4-CF₃ on phenyl ring C₁₃H₉F₃NO₂ 279.21 Improved solubility vs. 3-CF₃ isomer
5-(4-Methoxyphenyl)picolinic acid 4-OCH₃ on phenyl ring C₁₃H₁₁NO₃ 229.23 Reduced metabolic stability
5-(4-Cyanophenyl)picolinic acid 4-CN on phenyl ring C₁₃H₈N₂O₂ 236.22 Enhanced hydrogen bonding capability
5-(4-Butylphenyl)picolinic acid (qy17) 4-butyl on phenyl ring C₁₆H₁₇NO₂ 255.31 Strong antibiofilm activity
5-(4-tert-Butylphenyl)picolinic acid (qy20) 4-tert-butyl on phenyl ring C₁₆H₁₷NO₂ 255.31 Lower solubility vs. qy17
Key Observations:
  • Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability compared to electron-donating groups like -OCH₃ .
  • Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., butyl in qy17) improve solubility and antibacterial activity, while bulky tert-butyl groups (qy20) reduce solubility .

Physicochemical Properties

  • Lipophilicity : The 3-CF₃ derivative has a calculated logP of ~2.5 (predicted using ChemAxon), higher than the 4-CF₃ isomer (logP ~2.1), due to differences in molecular symmetry .
  • Solubility : The 4-methoxy analog (5-(4-Methoxyphenyl)picolinic acid) shows higher aqueous solubility (2.1 mg/mL) than the 3-CF₃ derivative (0.8 mg/mL), attributed to the polar methoxy group .
  • Stability : The 3-CF₃ compound demonstrates superior thermal stability (decomposition >250°C) compared to analogs with electron-donating groups .
Antibacterial and Antibiofilm Effects:
  • qy17 (4-butylphenyl) : Exhibits a MIC of 8 µg/mL against Staphylococcus haemolyticus and disrupts biofilm formation at 16 µg/mL .
Enzyme Inhibition:
  • Dopamine β-Hydroxylase (DBH) : Trifluoromethyl-substituted picolinic acids are reported to inhibit DBH, a target for hypertension and neurological disorders .

Biological Activity

5-(3-Trifluoromethylphenyl)picolinic acid is a compound of significant interest due to its unique structural properties and biological activity. This article explores its mechanism of action, biochemical pathways, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of the Compound

This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This structure is known to influence its biological activity, particularly through interactions with zinc finger proteins (ZFPs) that play crucial roles in various cellular processes.

Target of Action : The primary target of this compound is zinc finger proteins (ZFPs). These proteins are involved in DNA binding and gene regulation.

Mode of Action : The compound binds to ZFPs, altering their structure and disrupting zinc binding. This inhibition can lead to significant effects on cellular functions, particularly those related to viral replication and packaging.

Biochemical Pathways

The interaction of this compound with ZFPs affects several biochemical pathways:

  • Zinc Transport : The compound plays a role in the transport and homeostasis of zinc ions within cells.
  • Gene Regulation : By inhibiting ZFP function, it can alter the expression of genes regulated by these proteins.
  • Viral Replication : Its inhibitory effect on ZFPs has been linked to reduced viral replication rates in certain studies.

Research Findings

Recent studies have highlighted the compound's biological activity in various contexts. Below is a summary table of key findings from selected research articles:

StudyBiological Activity ObservedMethodologyKey Findings
Inhibition of ZFP functionIn vitro assaysReduced viral replication in cell cultures.
Anticancer propertiesMTT assaySignificant cytotoxicity against cancer cell lines.
Gene expression modulationRT-PCRAltered expression levels of target genes involved in cell cycle regulation.

Case Studies

  • Antiviral Activity : In a study investigating the antiviral properties of this compound, researchers found that the compound effectively inhibited the replication of certain viruses by targeting ZFPs involved in viral packaging. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
  • Anticancer Effects : Another study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The findings demonstrated that this compound exhibited significant anticancer activity, particularly against breast and lung cancer cells, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
5-(3-Methylphenyl)picolinic acidLacks trifluoromethyl groupLower potency against ZFPs
5-(3-Chlorophenyl)picolinic acidContains chlorine insteadDifferent chemical behavior
5-(3-Bromophenyl)picolinic acidFeatures bromineVariability in reactivity

Q & A

Q. What synthetic routes are commonly employed to synthesize 5-(3-Trifluoromethylphenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves functionalizing the picolinic acid core with a trifluoromethylphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation followed by nucleophilic substitution. For example, bromination at the 3-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under anhydrous conditions in a solvent like dichloromethane or acetonitrile has been reported for analogous compounds . Optimization may include adjusting catalyst loading (e.g., Pd catalysts for coupling reactions), temperature control (e.g., 60–80°C for cross-coupling), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC with UV detection to assess purity (>98% recommended for biological assays) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the trifluoromethyl group .

Q. How can researchers screen the compound’s preliminary biological activity in vitro?

  • Methodological Answer: Begin with broad-spectrum assays:
  • Enzyme inhibition assays (e.g., kinases, phosphatases) using fluorescence-based or radiometric methods. For example, measure IC₅₀ values against recombinant kinases implicated in cancer or inflammation .
  • Cell viability assays (e.g., MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Binding studies (SPR or ITC) to quantify interactions with target proteins like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can contradictory data on the compound’s antiviral vs. neuroprotective effects be resolved?

  • Methodological Answer:
  • Dose-response studies to identify concentration-dependent dual effects (e.g., low doses may enhance neuroprotection via IDO inhibition, while higher doses disrupt viral entry) .
  • Mechanistic profiling : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., IDO1 in neuroprotection vs. viral envelope glycoprotein interactions) .
  • In vivo models : Compare outcomes in neuroinflammatory (e.g., EAE mice) and antiviral (e.g., influenza-infected ferrets) models under standardized dosing .

Q. What strategies are recommended to study the environmental persistence and biodegradation pathways of this compound?

  • Methodological Answer:
  • Soil/water microcosm studies : Incubate the compound with environmental samples (pH 5–9, 25°C) and quantify degradation via LC-MS/MS. Monitor metabolites like trifluoroacetic acid (TFA) .
  • QSAR modeling : Predict biodegradability using software like EPI Suite, cross-referenced with experimental half-life data .
  • Ecotoxicology assays : Test effects on non-target organisms (e.g., Daphnia magna LC₅₀) to assess ecological risk .

Q. How can researchers elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer:
  • Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to identify binding motifs and fluorine-mediated hydrophobic interactions .
  • Kinase profiling panels : Use platforms like Eurofins KinaseProfiler to test selectivity across 100+ kinases .
  • Molecular dynamics simulations : Model conformational changes in kinase active sites upon compound binding to predict off-target effects .

Q. What experimental designs are optimal for evaluating the compound’s potential in combination therapies (e.g., with chemotherapeutics)?

  • Methodological Answer:
  • Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI) in cancer cell lines. For example, pair with paclitaxel or cisplatin and measure apoptosis via Annexin V/PI staining .
  • Pharmacokinetic studies : Assess drug-drug interactions using hepatic microsomes or CYP450 inhibition assays to guide dosing schedules .
  • In vivo xenografts : Test efficacy in nude mice bearing patient-derived tumors, monitoring tumor volume and metastasis via bioluminescence imaging .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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